B1193689 TAS3681

TAS3681

カタログ番号: B1193689
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TAS3681 is a potent and orally active androgen receptor antagonist. This compound suppressed the growth of AR positive prostate cancer (PCa) cells but did not affect that of AR-negative DU145 PCa cells, indicating a dependency on AR for efficacy. This compound effectively suppressed androgen-independent AR transactivation by growth factors and cytokines via AR downregulating activity. This compound treatment effectively decreased AR level in CRPC tumors in vivo. This compound exerts an anti-androgenic effect via two mechanisms of action: pure AR antagonism and AR decreasing activity. It is expected that this compound has a potential to overcome the resistance to current and 2nd-generation therapies targeting AR signaling.

科学的研究の応用

Castration-Resistant Prostate Cancer (CRPC)

TAS3681 is primarily being investigated for its efficacy in treating metastatic CRPC, especially in patients who have developed resistance to standard therapies. The compound has shown promising results in clinical trials:

  • First-in-Human Trials: A Phase 1 clinical trial (NCT02566772) assessed the safety and tolerability of this compound in patients with mCRPC who had previously undergone multiple lines of therapy. The study employed a dose-escalation design to determine the maximum tolerated dose and evaluate preliminary antitumor activity .
  • Efficacy Against Resistant Forms: In preclinical models, this compound demonstrated significant antitumor efficacy against enzalutamide-resistant cell lines and xenograft models, indicating its potential as a viable treatment option for patients with advanced disease .

Safety Profile

The safety profile of this compound has been characterized as manageable, with ongoing studies focusing on identifying any dose-limiting toxicities and adverse events associated with its use. The compound has been administered in various dosing regimens, including once-daily (QD) and twice-daily (BID) schedules .

Table 1: Summary of Clinical Trials Involving this compound

Trial IdentifierPhasePatient PopulationKey Findings
NCT025667721mCRPC patients with prior therapy resistanceDemonstrated manageable safety profile; preliminary antitumor activity observed
ASCO 2021 Study1Patients refractory to abiraterone/enzaEffective downregulation of AR-SVs; significant reduction in tumor growth in resistant models

特性

IUPAC名

Unknown

SMILES

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

TAS3681;  TAS-3681;  TAS 3681.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。